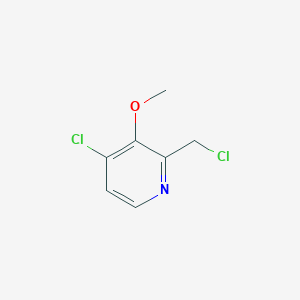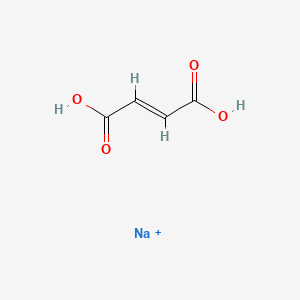
Ethyl 1-methylpiperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-methylpiperidine-4-carboxylate is a reactant used for the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, and water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs .
Molecular Structure Analysis
The molecular formula of Ethyl 1-methylpiperidine-4-carboxylate is C9H17NO2 . The molecular weight is 171.24 .Chemical Reactions Analysis
Ethyl 1-methylpiperidine-4-carboxylate is used as a reactant for the synthesis of various compounds. It is used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E. coli enoyl-ACP reductase, GABAA receptor agonists, water-soluble DNA-binding subunits for analogues of cytotoxic antibiotic CC-1065 and their prodrugs, and tricyclic pharmaceuticals .Physical And Chemical Properties Analysis
Ethyl 1-methylpiperidine-4-carboxylate is a liquid with a refractive index of n20/D 1.450 and a density of 0.963 g/mL at 25 °C . The molecular weight is 171.24 .Wissenschaftliche Forschungsanwendungen
Ethyl 1-methylpiperidine-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Antibacterial Agents: Ethyl 1-methylpiperidine-4-carboxylate serves as a reactant in the synthesis of piperidine derivatives, which are potent inhibitors of Staphylococcus aureus and Escherichia coli enoyl-ACP reductase. These derivatives are crucial in developing new antibacterial agents to combat antibiotic resistance .
GABAA Receptor Agonists: This compound is used to synthesize GABAA receptor agonists. These agonists have therapeutic potential in treating various neurological disorders, including anxiety, epilepsy, and insomnia, by modulating the GABAA receptors in the central nervous system .
DNA-Binding Subunits: It is also a precursor for water-soluble DNA-binding subunits for analogues of the cytotoxic antibiotic CC-1065. These subunits are part of prodrugs that target DNA, offering a strategy for designing anticancer agents .
Analgesic Applications: Ethyl 1-methylpiperidine-4-carboxylate is an intermediate in synthesizing analgesics belonging to the alcohol group. This highlights its role in pain management research .
Computational Simulations: The compound is referenced in computational chemistry for molecular simulations. Programs like Amber and GROMACS utilize such compounds’ data for simulations that aid in understanding molecular interactions and dynamics .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 1-methylpiperidine-4-carboxylate is a chemical compound that has been used as a reactant in the synthesis of various derivatives
Mode of Action
coli enoyl-ACP reductase . This suggests that Ethyl 1-methylpiperidine-4-carboxylate may interact with its targets to produce changes in their function or activity.
Biochemical Pathways
The compound’s use in the synthesis of piperidine derivatives that inhibit enoyl-acp reductase suggests that it may affect fatty acid synthesis pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of Ethyl 1-methylpiperidine-4-carboxylate.
Result of Action
Its use in the synthesis of piperidine derivatives that inhibit enoyl-acp reductase suggests that it may have an impact on bacterial fatty acid synthesis .
Eigenschaften
IUPAC Name |
ethyl 1-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXOOQCMGJBSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453777 | |
| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methylpiperidine-4-carboxylate | |
CAS RN |
24252-37-7 | |
| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)
